3-Ethyl-8-methylnon-8-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-8-methylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes an alcohol group (-OH) and a double bond (C=C) within a nonane chain. This compound is part of the broader class of alkenes and alcohols, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3-ethyl-8-methylnon-8-en-3-one with a Grignard reagent under controlled conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkyne or alkene precursor. This process typically requires the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired conversion .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-methylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-ethyl-8-methylnon-8-en-3-one.
Reduction: Formation of 3-ethyl-8-methylnonane-3-ol.
Substitution: Formation of 3-ethyl-8-methylnon-8-en-3-chloride or 3-ethyl-8-methylnon-8-en-3-bromide.
Scientific Research Applications
3-Ethyl-8-methylnon-8-EN-3-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-methylnon-8-EN-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical transformations. These interactions can modulate the activity of biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-8-methylnonane-3-ol: Lacks the double bond, making it more saturated.
3-Ethyl-8-methylnon-8-en-3-one: Contains a carbonyl group instead of a hydroxyl group.
3-Ethyl-8-methylnon-8-en-3-chloride: Has a chlorine atom replacing the hydroxyl group.
Uniqueness
3-Ethyl-8-methylnon-8-EN-3-OL is unique due to its combination of an alcohol group and a double bond within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
88295-61-8 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-ethyl-8-methylnon-8-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-5-12(13,6-2)10-8-7-9-11(3)4/h13H,3,5-10H2,1-2,4H3 |
InChI Key |
JWTQGRQKMFDIMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCCC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.